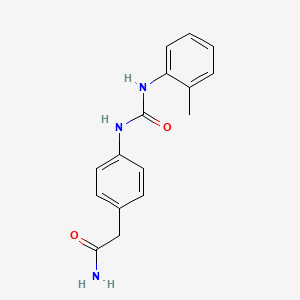

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is an organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a urea derivative linked to a phenylacetamide structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide typically involves the reaction of o-toluidine with isocyanates to form the urea derivative, followed by acylation with phenylacetic acid derivatives. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Structural Overview

The compound consists of a phenyl ring substituted with an o-tolyl ureido group and an acetamide moiety. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Research indicates that 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic effects such as anti-inflammatory and anticancer properties. Its interaction with molecular targets can modulate biochemical pathways critical for disease progression.

- Receptor Modulation : By binding to receptors, the compound may influence physiological responses, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Medicinal Chemistry Applications

The compound's unique structural attributes make it suitable for several medicinal chemistry applications:

- Anticancer Research : Studies have demonstrated its potential cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The ability of this compound to inhibit specific enzymes involved in inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of compounds structurally related to this compound against colon cancer cell lines (HCT-116 and SW-620). The results indicated significant cell death induced by these compounds, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The study utilized molecular docking techniques to confirm its binding affinity and inhibitory action, suggesting its utility in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Cytotoxicity against HCT-116 | Not specified | Apoptosis induction |

| Compound A | Cytotoxicity against SW-620 | 16.57 | Apoptosis and necrosis |

| Compound B | CA IX inhibition | Not specified | Competitive inhibition |

This table illustrates the comparative biological activities of related compounds, emphasizing the potential efficacy of this compound in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, while the phenylacetamide structure can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparación Con Compuestos Similares

- 2-(4-(3-(m-Tolyl)ureido)phenyl)acetamide

- 2-(4-(3-(p-Tolyl)ureido)phenyl)acetamide

- 2-(4-(3-(o-Tolyl)ureido)phenyl)propionamide

Uniqueness: 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and binding properties. Compared to its meta and para isomers, the ortho configuration may offer distinct steric and electronic effects, potentially leading to different biological activities and applications.

Actividad Biológica

2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea derivative linked to a phenylacetamide structure, characterized by the presence of an o-tolyl group. This specific configuration may influence its reactivity and binding properties compared to its meta and para isomers, potentially leading to distinct biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and immunomodulator.

Anticancer Activity

Research has shown that compounds with urea moieties exhibit promising anticancer properties. For instance, a study on related phenyl urea derivatives demonstrated significant inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. The study found that the presence of a carboxyl group was crucial for binding activity, suggesting that modifications to the structure can enhance efficacy against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 16.11 ± 1.12 | Inhibition of cell viability in leukemia cells |

| Compound B | 0.62 ± 0.34 | Induction of apoptosis in HepG2 cells |

| Compound C | N/A | IDO1 inhibition leading to immune modulation |

Immunomodulatory Effects

The immunomodulatory potential of this compound has been suggested through its interaction with immune pathways. Inhibitors targeting IDO1 can enhance T-cell responses against tumors, making this compound a candidate for further investigation in immunotherapy contexts .

Case Studies

- Study on Phenyl Urea Derivatives : A series of phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. The results indicated that structural modifications significantly impacted the binding affinity and biological activity, with certain derivatives showing promising anticancer effects .

- Synthesis and Evaluation : Another study focused on synthesizing compounds similar to this compound and assessing their biological activities against various cancer cell lines. The findings revealed that the compounds exhibited varying degrees of cytotoxicity, with some derivatives outperforming established chemotherapeutics .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor metabolism, such as IDO1, leading to reduced tumor growth and enhanced immune response.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via cell cycle arrest mechanisms, particularly at the G2/M phase .

- Modulation of Immune Response : By acting as an IDO1 inhibitor, this compound could potentially restore T-cell function in tumor microenvironments.

Propiedades

IUPAC Name |

2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-4-2-3-5-14(11)19-16(21)18-13-8-6-12(7-9-13)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOZZRFQMWBKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.